3-chloro-4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c22-17-13-23-10-7-19(17)26-14-15-8-11-24(12-9-15)21(25)20-6-5-16-3-1-2-4-18(16)27-20/h1-4,7,10,13,15,20H,5-6,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPAJLCDGIMQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to interact with various targets includingantimicrobial , antiviral , antihypertensive , antidiabetic , anticancer , KATP channel activators , and AMPA receptor modulators .
Mode of Action
It’s known that the functional groups attached to the ring structure of similar compounds are responsible for their activity. For instance, a halo group at the 7 and 8 positions of the ring gave active compounds.
Biological Activity
The compound 3-chloro-4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 3-chloro group and a methoxy moiety connected to a piperidine structure. The incorporation of the 3,4-dihydro-2H-1-benzopyran-2-carbonyl enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN2O3 |
| Molecular Weight | 376.88 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. Its structural similarity to known dopamine receptor agonists suggests potential activity at dopamine receptors, specifically the D3 receptor.
- Dopamine Receptor Interaction : The compound has been shown to promote β-arrestin translocation and G protein activation, indicating its role as a selective agonist for D3 receptors while exhibiting minimal activity at D2 receptors .
- Neuroprotective Effects : Studies suggest that it may protect dopaminergic neurons from neurodegeneration, positioning it as a candidate for treating neuropsychiatric disorders .
Study 1: Selectivity and Potency
A study explored the structure-activity relationship (SAR) of various analogs derived from this compound. It was found that certain modifications significantly enhanced D3 receptor selectivity while reducing D2 receptor activity.
- Key Findings :
Study 2: Antioxidant Activity
Another investigation highlighted the compound's antioxidant properties, which contribute to its neuroprotective effects. The ability to scavenge free radicals was quantitatively assessed using various assays.
- Results :
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations on the Piperidine Carbonyl Group
The target compound’s benzopyran-carbonyl group distinguishes it from analogs with alternative substituents:
Key Insight : The benzopyran system in the target compound likely improves binding specificity to hydrophobic enzyme pockets compared to smaller substituents like cyclopropane or alkyl groups.
Pyridine Core Modifications
The pyridine ring’s substitution pattern critically influences electronic and steric properties:
Key Insight : The 3-chloro-4-methoxy configuration balances reactivity and solubility, making the target compound suitable for therapeutic applications requiring moderate lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
